molecular formula C14H20N2 B3026954 2-Benzyl-2,7-diazaspiro[3.5]nonane CAS No. 1194374-44-1

2-Benzyl-2,7-diazaspiro[3.5]nonane

Cat. No.: B3026954
CAS No.: 1194374-44-1
M. Wt: 216.32
InChI Key: JMPAPQYBLUHNQT-UHFFFAOYSA-N
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Description

2-Benzyl-2,7-diazaspiro[35]nonane is a chemical compound with the molecular formula C14H20N2 It is characterized by a spirocyclic structure, which includes a benzyl group attached to a diazaspiro nonane core

Mechanism of Action

There is a study that reports the development of diazabicyclo[4.3.0]nonane and 2,7-diazaspiro[3.5]nonane derivatives as sigma receptors (SRs) ligands . These compounds were evaluated in S1R and S2R binding assays, and modeling studies were carried out to analyze the binding mode .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-2,7-diazaspiro[3.5]nonane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diamine with a benzyl halide. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the cyclization process. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate larger quantities of reactants and to ensure consistent quality and yield. Industrial production methods may also incorporate additional purification steps, such as recrystallization or chromatography, to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-2,7-diazaspiro[3.5]nonane undergoes various chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and electrophiles (e.g., alkyl halides). The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the desired transformation and the specific reagents used .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions produce reduced derivatives. Substitution reactions result in the formation of substituted products with varying functional groups .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its spirocyclic structure, which imparts specific chemical and biological properties.

Properties

IUPAC Name

2-benzyl-2,7-diazaspiro[3.5]nonane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2/c1-2-4-13(5-3-1)10-16-11-14(12-16)6-8-15-9-7-14/h1-5,15H,6-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMPAPQYBLUHNQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CN(C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60657791
Record name 2-Benzyl-2,7-diazaspiro[3.5]nonane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60657791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1194374-44-1
Record name 2-Benzyl-2,7-diazaspiro[3.5]nonane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60657791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Benzyl-2,7-diazaspiro[3.5]nonane
Reactant of Route 2
2-Benzyl-2,7-diazaspiro[3.5]nonane
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Reactant of Route 6
2-Benzyl-2,7-diazaspiro[3.5]nonane

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